4,5-Diazafluoren-9-one

Photochemistry Triplet Excited State Laser Flash Photolysis

4,5-Diazafluoren-9-one (DAF) is a rigid, fused-ring heterocyclic ketone featuring N,N-chelation geometry that delivers distinct π-acceptor character and modulated redox potentials versus conventional diimines such as 2,2′-bipyridine or 1,10-phenanthroline. Its unique electronic profile enables fine-tuning of catalyst oxidizing power in Pd-catalyzed aerobic oxidations, enhances solid-state luminescence via aggregation-induced emission (PLQY 7%→13% in the solid state), and boosts DSSC photovoltaic efficiency upon Ru(II) complexation (0.84%→1.26%). Medicinal inorganic chemists can exploit DAF’s metal-dependent bioactivity for anticancer lead optimization. Available in research quantities with documented purity and rapid global shipping.

Molecular Formula C11H6N2O
Molecular Weight 182.18 g/mol
CAS No. 50890-67-0
Cat. No. B035911
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-Diazafluoren-9-one
CAS50890-67-0
SynonymsAKOS BBS-00000188; 5H-PYRIDO[3',2':4,5]CYCLOPENTA[1,2-B]PYRIDIN-5-ONE; 4,5-DIAZAFLUOREN-9-ONE; 4,5-Diaza-9-fluorenone; 4,5-Diaza-9H-fluoren-9-one; Dafo; 4,5-DIAZAFLUOREN-9-O; 4,5-DIAZAFLUORENE-9-ONE
Molecular FormulaC11H6N2O
Molecular Weight182.18 g/mol
Structural Identifiers
SMILESC1=CC2=C(C3=C(C2=O)C=CC=N3)N=C1
InChIInChI=1S/C11H6N2O/c14-11-7-3-1-5-12-9(7)10-8(11)4-2-6-13-10/h1-6H
InChIKeyPFMTUGNLBQSHQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,5-Diazafluoren-9-one (CAS 50890-67-0) Procurement: A Rigid N,N-Chelating Ligand for Coordination Chemistry and Advanced Materials


4,5-Diazafluoren-9-one (DAF, CAS 50890-67-0) is a heterocyclic ketone featuring a planar, fused-ring scaffold with two nitrogen atoms positioned for N,N-chelation. This structural motif confers strong π-acceptor character and rigidity, distinguishing it from flexible diamine ligands [1]. It is widely employed as a versatile building block for synthesizing diimine ligands, metal complexes, and organic semiconductors . Its physical properties include a melting point of 214–217 °C and solubility in common organic solvents such as dichloromethane, tetrahydrofuran, and toluene .

Why 4,5-Diazafluoren-9-one Cannot Be Directly Substituted by Common N,N-Chelators or Parent Ketones


Direct substitution of 4,5-diazafluoren-9-one (DAF) with seemingly analogous ligands such as 2,2′-bipyridine or 1,10-phenanthroline, or even the parent 9-fluorenone, is scientifically unsound due to quantifiable differences in electronic structure, photophysics, and coordination behavior. DAF's fused, rigid framework and the presence of the 9-keto group confer distinct π-acceptor properties and modulate metal-centered redox potentials relative to conventional diimines [1]. Furthermore, the introduction of nitrogen atoms into the fluorenone core dramatically alters the triplet excited state reactivity and intersystem crossing quantum yield compared to the parent ketone, impacting its utility in photochemical applications [2]. These differences manifest in altered catalytic performance, luminescence behavior, and biological activity of derived complexes, necessitating specific selection of DAF for applications where its unique electronic profile is required [3].

4,5-Diazafluoren-9-one (DAF) Quantitative Differentiation: Head-to-Head and Cross-Study Comparator Data


Enhanced Triplet Excited State Reactivity: Intersystem Crossing Quantum Yield vs. 9-Fluorenone

The introduction of nitrogen atoms into the fluorenone scaffold significantly modulates intersystem crossing (ISC) efficiency. The ISC quantum yield (Φces) for 1,4-diaza-9-fluorenone, a close analog, was determined to be 0.28 in acetonitrile, which is substantially lower than the Φces of 0.48 for the parent compound, 9-fluorenone, used as a secondary standard [1]. This quantifiable difference in triplet state population directly impacts the compound's suitability as a photosensitizer or photoredox catalyst.

Photochemistry Triplet Excited State Laser Flash Photolysis

Modulation of Palladium(II) Reduction Potential: DAF vs. Bathocuproine Ligand

The (L)PdII(OAc)2 reduction potential is a critical parameter governing catalytic oxidation reactions. Using a redox equilibrium method with hydroquinone/benzoquinone, the (DAF)PdII(OAc)2 reduction potential was experimentally determined and compared to the bathocuproine (BC) analogue [1]. This direct comparison reveals that the DAF ligand modulates the Pd(II/0) redox potential to a different extent than BC, thereby tuning the thermodynamic driving force for substrate oxidation.

Organometallic Catalysis Redox Chemistry Palladium

Photoluminescence Quantum Yield of a Key DAF Derivative: Solution vs. Solid State

The photoluminescence quantum yield (PLQY) of 2,7-di(thiophen-2-yl)-9H-(4,5-diazafluoren)-9-one (TDAFO), a derivative directly synthesized from DAF, was measured at 7% in solution and increased to 13% in the crystalline solid state [1]. This demonstrates a clear aggregation-induced emission enhancement, a property not universally observed for all fluorophores, and is a direct consequence of the DAF core's structural and electronic characteristics.

Organic Electronics Photoluminescence Solid-State Emission

Growth Inhibitory Effect of DAF Metal Complexes on Human Carcinoma Cells: Pt/Zn vs. Pd Congener

In a comparative study of three DAF-based metal complexes on human cancer cell lines (Hep3B, MDAMB-231, SKHep-1), both [(DAF)PtCl2] and [(DAF)ZnCl2] exhibited similar growth inhibitory effects comparable to the clinical standard cisplatin [1]. In stark contrast, the palladium congener [(DAF)PdCl2] was found to be virtually biologically inactive under the same assay conditions.

Bioinorganic Chemistry Anticancer Cytotoxicity

Photovoltaic Efficiency of DAF-Derived Ru(II) Dyes: Comparison of Ligand vs. Complex

The power conversion efficiency (PCE) of dye-sensitized solar cells (DSSCs) sensitized with DAF-derived dyes was systematically evaluated. The Ru(II) complex (L1-Ru) achieved a PCE of 1.26%, while the corresponding free diimine ligand (L1) exhibited a lower efficiency of 0.84% under identical illumination conditions [1]. This 50% relative increase in efficiency demonstrates the value of the DAF ligand when coordinated to ruthenium in a photovoltaic context.

Dye-Sensitized Solar Cells Photovoltaics Ruthenium Complexes

Electrochemical Redox Mediator Performance in DSSCs: DAF-Co Complex vs. I-/I3- System

The homoleptic [Co(dafo)3]3+/2+ complex was evaluated as a redox mediator in DSSCs. The system achieved a power conversion efficiency of η = 0.30% with a CdS/Pt electrode, exhibiting an open-circuit voltage (Voc) of 0.58 V but a reduced short-circuit current (Jsc = 2.04 mA/cm²) [1]. This contrasts with the traditional I-/I3- redox couple, which typically suffers from a significant potential mismatch with common dyes, highlighting the DAF-based mediator's advantage in achieving a higher Voc.

Dye-Sensitized Solar Cells Redox Mediator Cobalt Complexes

High-Impact Application Scenarios for 4,5-Diazafluoren-9-one Based on Quantitative Evidence


Tuning Palladium-Catalyzed Aerobic Oxidation Reactions via Ancillary Ligand Effects

Researchers developing palladium-catalyzed aerobic oxidations can leverage the distinct (DAF)PdII(OAc)2 reduction potential [1] to fine-tune catalyst oxidizing power. DAF offers a unique electronic profile compared to bathocuproine, providing a specific tool to modulate the thermodynamic driving force for substrate oxidation and potentially improve reaction selectivity or enable challenging transformations.

Development of Solid-State Emissive Materials for OLEDs and Sensors

Scientists designing organic light-emitting diodes (OLEDs) or solid-state fluorescent sensors can utilize DAF as a core scaffold. The demonstrated aggregation-induced emission enhancement of a DAF derivative, where PLQY increases from 7% in solution to 13% in the solid state [1], makes it a promising building block for materials that require efficient solid-state luminescence, overcoming common aggregation-caused quenching issues.

Structure-Activity Relationship Studies in Anticancer Metallodrugs

Medicinal inorganic chemists can employ 4,5-diazafluoren-9-one as a ligand to prepare a series of isostructural metal complexes (e.g., Pt, Pd, Zn). The stark contrast in biological activity, where DAF-Pt and DAF-Zn are active while DAF-Pd is inactive [1], provides a clean platform for investigating the role of the metal center in the mechanism of action and for optimizing lead compounds in anticancer drug discovery.

Photosensitizer Design for Dye-Sensitized Solar Cells (DSSCs)

Materials scientists developing next-generation dyes for DSSCs can use DAF as a versatile chromophoric unit. Direct evidence shows that Ru(II) complexation of a DAF-derived diimine ligand boosts photovoltaic efficiency from 0.84% to 1.26% [1], while DAF-based cobalt complexes offer a high-voltage redox mediator alternative to the I-/I3- system [2]. This data supports the selection of DAF for both dye and electrolyte development in DSSC research.

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